N~2~-Acetyl-N,3-dimethylisovalinamide

Description

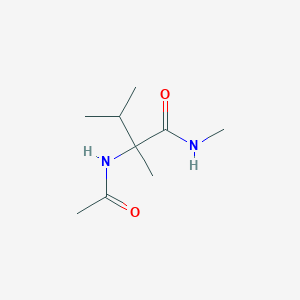

N²-Acetyl-N,3-dimethylisovalinamide is a synthetic amide derivative characterized by an isovalinamide backbone modified with an acetyl group at the N² position and methyl substituents at the N¹ and C³ positions. Its molecular formula is C₉H₁₇N₃O₂, with a molecular weight of 211.25 g/mol.

Properties

CAS No. |

176039-45-5 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-acetamido-N,2,3-trimethylbutanamide |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)9(4,8(13)10-5)11-7(3)12/h6H,1-5H3,(H,10,13)(H,11,12) |

InChI Key |

BKSUEWQIZCSZAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C(=O)NC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N,3-dimethylisovalinamide typically involves the acetylation of N,3-dimethylisovalinamide. The process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of N2-Acetyl-N,3-dimethylisovalinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N2-Acetyl-N,3-dimethylisovalinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N2-Acetyl-N,3-dimethylisovalinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its acetyl group can mimic natural substrates, making it useful in biochemical assays.

Medicine: N2-Acetyl-N,3-dimethylisovalinamide has potential applications in drug development. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N2-Acetyl-N,3-dimethylisovalinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N²-Acetyl-N,3-dimethylisovalinamide and related compounds:

Key Observations:

Functional Group Impact: The acetyl and dimethyl groups in N²-Acetyl-N,3-dimethylisovalinamide enhance its lipophilicity compared to polar analogs like AFMK, which contains a methoxy group. This difference may reduce aqueous solubility but improve membrane permeability . Unlike the nitro and cyano substituents in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile, the acetyl group in the target compound is less electrophilic, suggesting lower reactivity in redox or nucleophilic reactions .

Biological Activity: AFMK’s acetyl and methoxy groups enable interactions with enzymes like cyclooxygenase, whereas N²-Acetyl-N,3-dimethylisovalinamide’s methyl groups may prioritize metabolic stability over direct enzyme modulation . The lack of toxicological data for both N²-Acetyl-N,3-dimethylisovalinamide and 2-Cyano-N-[(methylamino)carbonyl]acetamide highlights a critical research gap for safety profiling .

Methodological Approaches for Characterization

- Quantum Chemical Analysis: Studies on N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile employed density functional theory (DFT) to predict dipole moments and charge distribution.

- Experimental Toxicology: The undefined toxicological profile of 2-Cyano-N-[(methylamino)carbonyl]acetamide underscores the need for standardized assays (e.g., Ames tests) to evaluate mutagenicity in structurally related amides .

Metabolic and Stability Considerations

- AFMK’s role as a melatonin metabolite contrasts with N²-Acetyl-N,3-dimethylisovalinamide’s synthetic origin, suggesting divergent metabolic pathways. The dimethyl groups in the latter may slow hepatic degradation compared to AFMK’s formyl moiety .

- The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide introduces hydrolytic instability risks, whereas the acetyl group in the target compound likely confers greater stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.